molecular formula C11H16ClN B12963982 (S)-1-(4-Chlorophenyl)pentan-1-amine

(S)-1-(4-Chlorophenyl)pentan-1-amine

Cat. No.: B12963982
M. Wt: 197.70 g/mol
InChI Key: KXDRTSOIVASYNC-NSHDSACASA-N
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Description

(S)-1-(4-Chlorophenyl)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorophenyl group attached to a pentan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chlorophenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and pentan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chlorophenyl)pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(4-Chlorophenyl)pentan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorophenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-(4-Chlorophenyl)pentan-1-amine include:

    ®-1-(4-Chlorophenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(4-Chlorophenyl)butan-1-amine: A shorter-chain analog with similar chemical properties.

    1-(4-Chlorophenyl)hexan-1-amine: A longer-chain analog with potential differences in biological activity.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1S)-1-(4-chlorophenyl)pentan-1-amine

InChI

InChI=1S/C11H16ClN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m0/s1

InChI Key

KXDRTSOIVASYNC-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=C(C=C1)Cl)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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